molecular formula C15H26BN3O2 B1404706 Dimethyl(2-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino}ethyl)amine CAS No. 1353716-15-0

Dimethyl(2-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino}ethyl)amine

Cat. No. B1404706
CAS RN: 1353716-15-0
M. Wt: 291.2 g/mol
InChI Key: KKVKBXPWSFZAEE-UHFFFAOYSA-N
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Description

This compound is an organic intermediate with borate groups . It has been used as an electrolyte additive to induce PF6 decomposition, forming a dense and robust solid electrolyte interface (SEI) rich in LiF, which is used to suppress lithium dendrite growth .


Synthesis Analysis

The synthesis of similar compounds often involves nucleophilic and amidation reactions . For instance, tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate is acquired through two substitution reactions .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using crystallographic data . The electron-rich and electron-deficient areas are represented by red and blue respectively .


Chemical Reactions Analysis

The compound has been used in the optimization of electrode-electrolyte interfaces . It induces the decomposition of PF6 to form a dense and robust SEI rich in LiF, which helps suppress the growth of lithium dendrites .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been documented. For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane has a refractive index of 1.396, a boiling point of 42-43 °C/50 mmHg, and a density of 0.882 g/mL at 25 °C .

Scientific Research Applications

Organic Synthesis

This compound is used in organic synthesis, particularly in the formation of carbon-boron bonds. The boron moiety can be used in Suzuki-Miyaura cross-coupling reactions , which are pivotal for constructing biaryl compounds that are often found in pharmaceuticals and organic materials .

Medicinal Chemistry

In medicinal chemistry, the compound serves as a building block for the synthesis of drug candidates. Its ability to introduce boron into molecules is crucial for developing boron-containing drugs , which have shown promise in treating various diseases due to their unique pharmacological properties .

Material Science

The compound’s boronate ester group is valuable in material science for the development of organic light-emitting diodes (OLEDs) and other electronic materials. Boron compounds are known to alter electronic properties, improving the efficiency and durability of these devices .

Catalysis

In catalysis, this compound can act as a ligand for transition metals, forming complexes that catalyze important reactions. These catalysts are used in asymmetric synthesis , which is essential for producing enantiomerically pure substances in the pharmaceutical industry .

Chemical Biology

Chemical biologists use this compound to study protein interactions . By incorporating boron into biomolecules, researchers can probe the structure and function of proteins, leading to a better understanding of biological processes and disease mechanisms .

Environmental Chemistry

Lastly, in environmental chemistry, the compound can be used to detect and quantify trace elements in environmental samples. Boron-based reagents are often used in chromatography and mass spectrometry to improve the detection of small organic molecules .

properties

IUPAC Name

N',N'-dimethyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26BN3O2/c1-14(2)15(3,4)21-16(20-14)12-7-8-13(18-11-12)17-9-10-19(5)6/h7-8,11H,9-10H2,1-6H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVKBXPWSFZAEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl(2-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino}ethyl)amine
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Dimethyl(2-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino}ethyl)amine
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Dimethyl(2-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino}ethyl)amine
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Dimethyl(2-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino}ethyl)amine
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Dimethyl(2-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino}ethyl)amine
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Dimethyl(2-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino}ethyl)amine

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